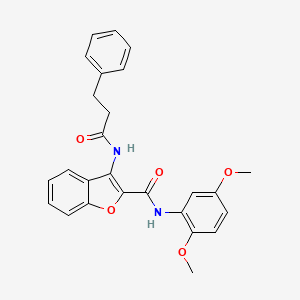

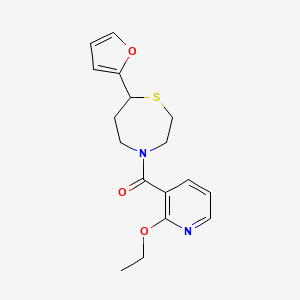

![molecular formula C11H13NO5S B2876370 3-[4-methoxy-3-(methylsulfamoyl)phenyl]prop-2-enoic Acid CAS No. 786728-86-7](/img/structure/B2876370.png)

3-[4-methoxy-3-(methylsulfamoyl)phenyl]prop-2-enoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-[4-methoxy-3-(methylsulfamoyl)phenyl]prop-2-enoic Acid” is an organic compound . It has a CAS Number of 786728-86-7 and a molecular weight of 271.29 . The IUPAC name of this compound is (2E)-3-{4-methoxy-3-[(methylamino)sulfonyl]phenyl}-2-propenoic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13NO5S/c1-12-18(15,16)10-7-8(4-6-11(13)14)3-5-9(10)17-2/h3-7,12H,1-2H3,(H,13,14)/b6-4+ . This code provides a detailed description of the molecule’s structure, including the positions of the methoxy, methylsulfamoyl, and propenoic acid groups.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not available in the sources I found.Scientific Research Applications

Anticancer Research

Chalcone derivatives have been extensively studied for their anticancer properties. The methoxy and sulfamoyl groups present in 3-[4-methoxy-3-(methylsulfamoyl)phenyl]prop-2-enoic Acid may contribute to its potential as an anticancer agent. Studies have shown that similar compounds can inhibit the proliferation of cancer cells by interfering with cell cycle progression and inducing apoptosis .

Anti-Inflammatory Applications

The anti-inflammatory properties of chalcone derivatives make them candidates for the treatment of chronic inflammation-related diseases. The compound’s ability to modulate inflammatory pathways could be harnessed to develop new anti-inflammatory drugs .

Antimicrobial Activity

Chalcones and their derivatives have demonstrated antimicrobial activity against a variety of microorganisms3-[4-methoxy-3-(methylsulfamoyl)phenyl]prop-2-enoic Acid could be explored for its efficacy against bacteria, fungi, and viruses, contributing to the development of new antimicrobial agents .

Enzyme Inhibition

This compound may act as an enzyme inhibitor, targeting specific enzymes involved in disease processes. For example, it could inhibit enzymes that are overexpressed in certain cancers or metabolic diseases, providing a pathway for therapeutic intervention .

Neuroprotective Effects

Chalcone derivatives have shown neuroprotective effects in various models of neurodegenerative diseases. Research into 3-[4-methoxy-3-(methylsulfamoyl)phenyl]prop-2-enoic Acid could reveal its potential to protect neuronal cells from damage and slow the progression of diseases like Alzheimer’s and Parkinson’s .

Modulation of Metabolic Pathways

Compounds like 3-[4-methoxy-3-(methylsulfamoyl)phenyl]prop-2-enoic Acid may influence metabolic pathways, which could be beneficial in treating metabolic disorders. By affecting the regulation of lipid and glucose metabolism, this compound could be a candidate for the treatment of diabetes and obesity .

Safety and Hazards

This compound is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection . In case of exposure or discomfort, seek medical advice/attention .

properties

IUPAC Name |

(E)-3-[4-methoxy-3-(methylsulfamoyl)phenyl]prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5S/c1-12-18(15,16)10-7-8(4-6-11(13)14)3-5-9(10)17-2/h3-7,12H,1-2H3,(H,13,14)/b6-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSFRYNKVRNUFKR-GQCTYLIASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=CC(=C1)C=CC(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNS(=O)(=O)C1=C(C=CC(=C1)/C=C/C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-{2-[1-(4-nitrophenyl)-4-piperidinylidene]acetyl}-1-hydrazinecarboxamide](/img/structure/B2876296.png)

![[4-(4-Bromophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone](/img/structure/B2876298.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B2876299.png)

![3-(4-Ethoxyphenyl)sulfonyl-6-methoxy-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2876300.png)

![(3Ar,6aS)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-c]furan-1,3-dione](/img/structure/B2876302.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2876305.png)

![1,6,7-trimethyl-3-(3-methylbenzyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2876306.png)

![N-[3-[2-(Hydroxymethyl)-5,5-dimethylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2876309.png)